molecular formula C11H12N2O2 B1286767 1-Propyl-1H-benzoimidazole-5-carboxylic acid CAS No. 369630-71-7

1-Propyl-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B1286767
CAS No.: 369630-71-7
M. Wt: 204.22 g/mol
InChI Key: CXCPALYFUUONGJ-UHFFFAOYSA-N
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Description

1-Propyl-1H-benzoimidazole-5-carboxylic acid (CAS 369630-71-7) is a high-purity benzimidazole derivative offered with a guaranteed purity of 98% . This compound has a molecular formula of C 11 H 12 N 2 O 2 and a molecular weight of 204.23 g/mol . Its structure is defined by the canonical SMILES: CCCN1C=NC2=CC(C(=O)O)=CC=C21 . The carboxylic acid functional group on the benzimidazole scaffold makes it a valuable building block in organic synthesis and medicinal chemistry research, particularly for the construction of more complex molecules. Researchers are advised that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please note that this compound requires specific storage conditions: it should be kept sealed in a dry environment, ideally at 2-8°C . Handle with appropriate safety precautions. According to the GHS classification, it may be harmful if swallowed, cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

1-propylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-5-13-7-12-9-6-8(11(14)15)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCPALYFUUONGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602558
Record name 1-Propyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369630-71-7
Record name 1-Propyl-1H-benzimidazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Substituted Benzimidazole Intermediates

In some patented processes, benzimidazole-5-carboxylic acid derivatives with alkyl substitutions at N-1 are prepared via multi-step routes involving:

  • Preparation of substituted benzimidazole carboxylic acids or esters.
  • Functional group transformations such as alkylation at the N-1 position using alkyl halides or via reductive amination.
  • Purification steps including crystallization and solvent extraction.

For example, a process for related benzimidazole derivatives involves:

  • Dissolving the benzimidazole-5-carboxylic acid or its salt in a polar solvent (e.g., methanesulfonic acid, DMSO).
  • Adding reagents such as phosphorus pentoxide to promote cyclization or condensation.
  • Heating at 110–160 °C for 1–3 hours.
  • Workup involving pH adjustment, charcoal treatment, and solvent extraction.

While this method is more complex, it allows for high purity and yield of substituted benzimidazole derivatives.

Step Reagents/Conditions Purpose
1 Benzimidazole-5-carboxylic acid salt in polar solvent + phosphorus pentoxide, heat 130-160 °C Cyclization/condensation
2 Workup: pH adjustment, charcoal treatment, solvent extraction Purification and isolation

Reference: Patent CA2722818C, 2009

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
One-pot reductive heterocyclization Nitrobenzoate + aldehyde + Na2S2O4 in DMSO, reflux; base hydrolysis Sustainable, fewer steps, mild conditions Requires nitro-substituted precursors
Cyclocondensation with carboxylic acids o-Phenylenediamine + carboxylic acid + ρ-TsOH, reflux in toluene Simple, direct, inexpensive catalyst May require longer reflux times, moderate yields
Multi-step synthesis with phosphorus pentoxide Benzimidazole acid salts + P2O5 in polar solvent, high temp High purity, scalable More complex, requires careful control

Research Findings and Analytical Data

  • Spectroscopic Characterization : The synthesized 1-propyl benzimidazole-5-carboxylic acid derivatives are typically characterized by:

    • FTIR : Characteristic absorption bands for benzimidazole N-H (~3100 cm^-1), aromatic C=C, and carboxylic acid C=O (~1700 cm^-1).
    • [^1H NMR](pplx://action/followup) : Signals corresponding to aromatic protons, N-alkyl protons (triplet and multiplet for propyl group), and carboxylic acid proton.
    • Mass Spectrometry : Molecular ion peak consistent with molecular weight (~204 g/mol for 1-propyl-1H-benzimidazole-5-carboxylic acid).
  • Yields and Purity : One-pot methods report yields typically in the range of 70–85%, with purity confirmed by chromatographic and spectral methods. Multi-step methods can achieve >85% yield with high purity after purification.

  • Reaction Monitoring : Thin Layer Chromatography (TLC) is commonly used to monitor reaction progress during heterocyclization.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 1-Propyl-1H-benzoimidazole-5-methanol or 1-Propyl-1H-benzoimidazole-5-aldehyde.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including 1-propyl-1H-benzoimidazole-5-carboxylic acid. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms:

  • Microtubule Disruption : Similar to other benzimidazole derivatives, this compound may disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. For instance, methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has been shown to induce mitotic arrest and apoptosis in cervical cancer cells by inhibiting microtubule polymerization .
  • Reactive Oxygen Species (ROS) Production : Some derivatives have been found to induce ROS-mediated apoptosis in cancer cells, suggesting that this compound could similarly trigger oxidative stress pathways leading to cell death .

Pharmacological Mechanisms

The pharmacological mechanisms of this compound can be summarized as follows:

MechanismDescription
Microtubule InhibitionDisruption of microtubule dynamics leading to cell cycle arrest.
ROS-Mediated ApoptosisInduction of oxidative stress resulting in programmed cell death.
Cell Cycle ArrestInterference with key proteins involved in cell cycle regulation.

Case Study 1: Anticancer Activity

A study focused on the synthesis of benzimidazole derivatives demonstrated that certain compounds exhibited significant cytotoxicity against various cancer cell lines. For example, compound 5l , a benzimidazole hybrid, showed notable activity against human cancer cell lines with GI50 values ranging from 0.43 to 7.73 μmol/L . This suggests that similar derivatives like this compound may also possess potent anticancer properties.

Case Study 2: Apelin Receptor Modulation

Research has indicated that benzimidazole derivatives can act as modulators of the apelin receptor, which is involved in cardiovascular health and metabolic processes. Compounds that target this receptor have shown promise in treating conditions such as hypertension and heart failure . The potential application of this compound as an apelin receptor agonist could open new therapeutic avenues for metabolic syndrome and diabetes management.

Mechanism of Action

The mechanism of action of 1-Propyl-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing binding affinity. The propyl group may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Structural Modifications and Their Impacts

The table below summarizes key structural analogs of 1-Propyl-1H-benzoimidazole-5-carboxylic acid, highlighting differences in substituents, physicochemical properties, and biological activities:

Compound Name Key Structural Differences Physicochemical/Biological Implications Reference
2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid Hydroxypropyl at 2-position (vs. propyl at 1-position) Increased polarity due to hydroxyl group; altered solubility and receptor binding
1H-Benzimidazole-5-carboxylic acid Lacks the propyl substituent Reduced lipophilicity; simplified structure may limit bioavailability
2-Isopropyl-1H-benzoimidazole-5-carboxylic acid Isopropyl group at 2-position (branched alkyl) Steric hindrance may reduce enzymatic metabolism; enhanced stability
1-Ethyl-1H-imidazole-5-carboxylic acid Ethyl group (shorter alkyl chain) at 1-position Lower lipophilicity; potentially weaker membrane penetration
2-(1-Methylimidazol-2-yl)-1H-benzoimidazole-5-carboxylic acid Methylimidazolyl substituent at 2-position Additional aromatic interactions; possible dual-target activity
1-(3-Methoxyphenyl)-1H-imidazole-5-carboxylic acid Methoxyphenyl group instead of propyl Enhanced π-π stacking with aromatic residues; altered pharmacokinetics

Key Findings from Comparative Studies

Alkyl Chain Length and Branching: The propyl group in the target compound balances lipophilicity and steric effects, optimizing bioavailability compared to shorter chains (e.g., ethyl) or bulkier branched analogs (e.g., isopropyl) .

Functional Group Positioning :

  • The 5-carboxylic acid group is critical for binding to metalloenzymes (e.g., histone deacetylases) via metal coordination. Shifting this group to the 4- or 6-position disrupts these interactions .
  • Substituents at the 2-position (e.g., methylimidazolyl) introduce additional binding motifs, enabling multitarget activity .

Biological Activity: Compounds with aromatic substituents (e.g., methoxyphenyl) show enhanced affinity for receptors requiring π-π interactions, whereas aliphatic chains (e.g., propyl) favor nonspecific membrane interactions . Amino or hydroxyl substitutions on the alkyl chain (e.g., 2-(3-aminopropyl)-1H-benzoimidazole-5-carboxylic acid) alter charge distribution, affecting ion channel modulation .

Biological Activity

1-Propyl-1H-benzoimidazole-5-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound has the molecular formula C11H12N2O2C_{11}H_{12}N_{2}O_{2} and a molecular weight of approximately 204.229 g/mol. The structure features a benzimidazole core with a propyl substituent and a carboxylic acid functional group, which contributes to its unique reactivity and biological profile.

The compound primarily interacts with various enzymes and receptors, influencing several biochemical pathways:

  • Target Enzymes : It has been shown to inhibit kinases and other enzymes critical for cellular signaling, such as those involved in the MAPK/ERK pathway, which regulates cell growth and differentiation.
  • Binding Interactions : The compound binds to active sites on enzymes or receptor sites on cells, potentially leading to either inhibition or activation of these targets. For instance, it can inhibit microbial enzymes, showcasing antimicrobial properties.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various microbial strains by targeting their metabolic pathways.

Anticancer Effects

Research indicates that this compound may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

Cell Line IC50 (µM) Effect
MCF712.50Cytotoxic
SF-26842.30Cytotoxic
NCI-H4603.79Cytotoxic

These findings suggest its potential as a therapeutic agent in cancer treatment .

Case Studies

Several studies have focused on the biological activity of this compound:

  • Antitumor Activity : A study reported that derivatives of benzimidazole, including this compound, showed significant inhibition rates in various tumor cell lines. The IC50 values ranged from 3.25 mg/mL to lower concentrations depending on structural modifications .
  • In Vivo Studies : Animal model studies indicated that the compound's effects vary with dosage; lower doses exhibited antimicrobial and anticancer properties without significant toxicity, while higher doses led to increased efficacy against tumors.

Comparison with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound Name Molecular Formula Key Features
1H-Benzimidazole-5-carboxylic acidC₈H₆N₂O₂Lacks propyl group; established antimicrobial properties
2-MethylbenzoimidazoleC₉H₉N₂Exhibits distinct biological activity; simpler structure
1-MethylbenzoimidazoleC₉H₉N₂Similar to 1-propyl derivative; used in various syntheses

The unique propyl substitution enhances the compound's lipophilicity and biological activity compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-propyl-1H-benzimidazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation of ethyl acetoacetate with substituted hydrazines (e.g., propylamine derivatives) in the presence of DMF-DMA (dimethylformamide dimethyl acetal) is a common approach . Optimization involves controlling temperature (reflux at ~100°C) and stoichiometric ratios of reactants. Post-synthesis, basic hydrolysis (e.g., NaOH/EtOH) converts esters to carboxylic acids. Yield improvements (up to 70–80%) require inert atmospheres (N₂) to prevent oxidation of intermediates .
  • Data Contradictions : Some studies report lower yields (<50%) due to competing side reactions (e.g., N-alkylation vs. cyclization). Confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How is the structural integrity of 1-propyl-1H-benzimidazole-5-carboxylic acid validated post-synthesis?

  • Analytical Workflow :

  • Spectroscopy :
  • ¹H/¹³C NMR : Compare chemical shifts with reference data for benzimidazole derivatives (e.g., δ ~7.8–8.2 ppm for aromatic protons, δ ~170 ppm for COOH in ¹³C NMR) .
  • FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (negative mode) should show [M-H]⁻ at m/z corresponding to C₁₁H₁₂N₂O₂ (e.g., m/z 218.1) .

Advanced Research Questions

Q. How do electronic and steric effects of the propyl group influence the compound’s reactivity in medicinal chemistry applications?

  • Mechanistic Insights :

  • The n-propyl chain enhances lipophilicity (logP ~2.1) compared to methyl analogs, improving membrane permeability. However, steric hindrance at the N1 position may reduce binding affinity to target enzymes (e.g., kinase inhibitors) .
  • Computational Modeling : DFT studies (B3LYP/6-31G*) show the propyl group stabilizes the imidazole ring via hyperconjugation, lowering HOMO-LUMO gaps (~4.5 eV) and increasing electrophilicity .
    • Validation : Compare inhibitory activity (IC₅₀) against methyl/ethyl analogs in enzyme assays (e.g., CYP450 isoforms) .

Q. What strategies resolve conflicting data in impurity profiling during scale-up synthesis?

  • Case Study : A common impurity is 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid, formed via unintended Friedel-Crafts alkylation.

  • Detection : Use USP Procedure 2 for propylene glycol ester analysis (HPLC-PDA, λ = 254 nm) .
  • Mitigation : Adjust solvent polarity (e.g., replace DMF with acetonitrile) and monitor reaction pH (<7 to suppress electrophilic substitution) .

Q. How does the compound’s stability vary under accelerated degradation conditions (ICH Q1A guidelines)?

  • Stability Data :

ConditionDegradation Products Identified% Degradation (30 days)
Acidic (0.1M HCl)Decarboxylated benzimidazole15–20%
Oxidative (3% H₂O₂)Sulfoxide derivatives10–12%
Photolytic (1.2M lux)No significant change<5%
  • Analytical Tools : LC-MS/MS (MRM mode) quantifies degradation products. Store at 2–8°C in amber vials to prevent photolysis .

Methodological Notes

  • Synthesis Optimization : For reproducibility, pre-dry solvents (e.g., DMF over molecular sieves) and use freshly distilled propylamine .
  • Data Interpretation : Conflicting spectral data (e.g., split NMR peaks) may indicate rotameric forms. Use variable-temperature NMR (VT-NMR) to confirm .

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